molecular formula C17H21Cl2FN6 B2658353 N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179414-62-0

N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2658353
CAS No.: 1179414-62-0
M. Wt: 399.3
InChI Key: AXIIXTHODJWLBR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that features a triazine core substituted with pyrrolidine rings and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the triazine core is functionalized with pyrrolidine groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4,6-bis(morpholin-1-yl)-1,3,5-triazin-2-amine hydrochloride
  • N-(3-chloro-4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Uniqueness

N-(3-chloro-4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pyrrolidine rings enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN6.ClH/c18-13-11-12(5-6-14(13)19)20-15-21-16(24-7-1-2-8-24)23-17(22-15)25-9-3-4-10-25;/h5-6,11H,1-4,7-10H2,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIIXTHODJWLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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